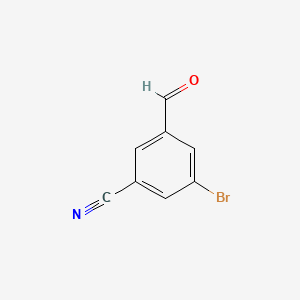

3-Bromo-5-formylbenzonitrile

説明

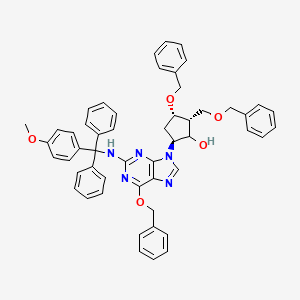

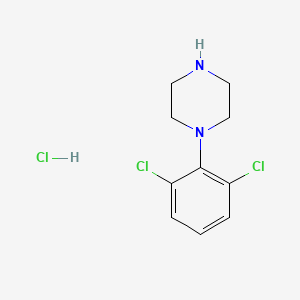

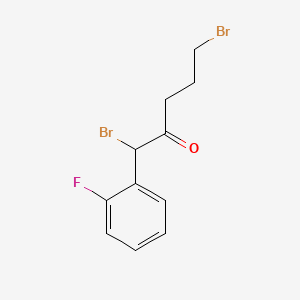

3-Bromo-5-formylbenzonitrile is a chemical compound with the molecular formula C8H4BrNO and a molecular weight of 210.03 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for 3-Bromo-5-formylbenzonitrile is 1S/C8H4BrNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H . This indicates the presence of a bromine atom (Br), a formyl group (-CHO), and a nitrile group (-CN) in the benzene ring.Physical And Chemical Properties Analysis

3-Bromo-5-formylbenzonitrile is a solid at room temperature . It has a molecular weight of 210.03 . The compound should be stored in a dry, sealed environment at room temperature .科学的研究の応用

Organic Synthesis

3-Bromo-5-formylbenzonitrile: is a versatile building block in organic synthesis. Its bromo and formyl groups make it a valuable precursor for constructing complex molecules. For instance, it can undergo Suzuki coupling reactions to introduce aryl groups .

Pharmaceutical Research

In pharmaceutical research, 3-Bromo-5-formylbenzonitrile serves as an intermediate in the synthesis of various drugs. Its structure is pivotal in creating compounds with potential antitumor and anti-inflammatory properties .

Material Science

This compound is used in material science for developing new organic semiconductors. Its electronic properties are beneficial for creating components in organic light-emitting diodes (OLEDs) and other electronic devices .

Proteomics

3-Bromo-5-formylbenzonitrile: is utilized in proteomics as a biochemical tool. It can be used to modify proteins or peptides, aiding in the study of protein structure and function .

Agrochemical Research

The compound finds applications in agrochemical research for the synthesis of pesticides and herbicides. Its reactivity allows for the creation of compounds that can selectively target pests without harming crops .

Dye Synthesis

In the field of dye synthesis, 3-Bromo-5-formylbenzonitrile is used to produce thermally activated delayed fluorescence (TADF) dyes. These dyes are significant for their high-efficiency emission and are used in advanced display technologies .

Catalysis

It acts as a ligand precursor in catalysis. By forming complexes with metals, it can catalyze various chemical reactions, including oxidation and reduction processes .

Environmental Science

Lastly, in environmental science, derivatives of 3-Bromo-5-formylbenzonitrile are studied for their ability to capture and convert greenhouse gases, contributing to efforts in reducing global warming .

作用機序

Target of Action

3-Bromo-5-formylbenzonitrile is a biochemical used in proteomics research . .

Biochemical Pathways

As a biochemical used in proteomics research, it may be involved in protein-related pathways .

Result of Action

As a biochemical used in proteomics research, it may have effects at the protein level .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling . It’s recommended to use this compound only outdoors or in a well-ventilated area .

特性

IUPAC Name |

3-bromo-5-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGQJUAOTNPVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90698899 | |

| Record name | 3-Bromo-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

644982-55-8 | |

| Record name | 3-Bromo-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one](/img/structure/B592643.png)

![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)